2-CHLORO-N-PHENYLACETAMIDE
Overview
Description
2-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-Phenylacetamide (also known as 2-Chloroacetanilide) is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA. The compound also shows activity against clinical isolates of Candida tropicalis and Candida parapsilosis .
Mode of Action
this compound interacts with its target, DHFR, by inhibiting its function . This inhibition disrupts the synthesis of DNA, thereby affecting the growth and proliferation of the fungal cells . It also binds to ergosterol on the fungal plasma membrane .
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides and ultimately, DNA . This disruption affects the normal functioning of the fungal cells, leading to their death .
Pharmacokinetics
Its lipophilicity suggests that it may be well-absorbed and distributed in the body .
Result of Action
The antifungal activity of this compound results in the inhibition of fungal growth and proliferation . It also reduces the production of virulence structures and inhibits biofilm formation . These effects make it a promising antifungal agent .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, which exhibit anticancer and antimicrobial activities in vitro .
Cellular Effects
The cellular effects of 2-Chloro-N-phenylacetamide have been studied in the context of its antifungal activity. It has been shown to inhibit in vitro biofilm formation and reduce mature biofilm biomass against Candida tropicalis and Candida parapsilosis .
Molecular Mechanism
In silico studies suggest that the antifungal activity of this compound involves the inhibition of the enzyme dihydrofolate reductase (DHFR) rather than geranylgeranyltransferase-I .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroacetanilide can be synthesized through the reaction of 2-chloroaniline with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{ClNH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of 2-chloroacetanilide may involve more efficient and scalable methods. One such method includes the use of chloroacetyl chloride and aniline in the presence of a base, such as pyridine, to yield the desired product. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{HCl} ]
Chemical Reactions Analysis
Types of Reactions
2-Chloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyacetanilide.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.
Reduction Reactions: Reduction of 2-chloroacetanilide can yield 2-chloroaniline.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: 2-Hydroxyacetanilide
Oxidation: 2-Nitroacetanilide
Reduction: 2-Chloroaniline
Scientific Research Applications
2-Chloroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound without the chlorine substitution.
2-Bromoacetanilide: Similar structure with a bromine atom instead of chlorine.
2-Fluoroacetanilide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Chloroacetanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs. The chlorine substitution can influence the compound’s reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
2-chloro-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWPEXRCLHKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041409 | |
Record name | 2-Chloro-N-phenylacetamide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige solid; [HSDB] | |
Record name | 2-Chloro-N-phenylacetamide | |
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Solubility |
Practically insoluble | |
Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000433 [mmHg] | |
Record name | 2-Chloro-N-phenylacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3089 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Very light beige, crystalline powder | |
CAS No. |
587-65-5 | |
Record name | Chloroacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-N-phenylacetamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655 | |
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Record name | 2-Chloroacetanilide | |
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Record name | 2-Chloro-N-phenylacetamide | |
Source | EPA DSSTox | |
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Record name | 2-chloroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732 | |
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Record name | 2-CHLOROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8 | |
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Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86-88 °C | |
Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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